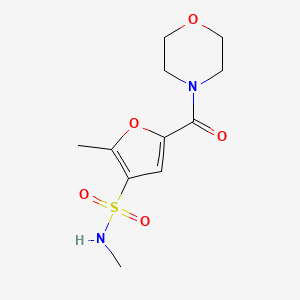
N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide is a versatile chemical compound with a unique molecular structure. It is used in various scientific research areas due to its intriguing properties. This compound finds applications in drug development, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide typically involves multiple steps, including the formation of the furan ring, sulfonamide group, and morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The furan ring and sulfonamide group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide is used in diverse scientific research areas due to its unique properties:
Chemistry: It serves as a building block for synthesizing complex molecules and as a catalyst in various chemical reactions.
Biology: This compound is used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with target proteins, affecting their function. The furan ring and morpholine moiety contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and furan derivatives, such as:
- N-methyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide
- 2,5-dimethylfuran-3-sulfonamide
- 5-(morpholine-4-carbonyl)furan-3-sulfonamide
Uniqueness
N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from drug development to material science, sets it apart from other similar compounds.
Properties
IUPAC Name |
N,2-dimethyl-5-(morpholine-4-carbonyl)furan-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-8-10(19(15,16)12-2)7-9(18-8)11(14)13-3-5-17-6-4-13/h7,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTSPUPTJSFUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)N2CCOCC2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B2572455.png)
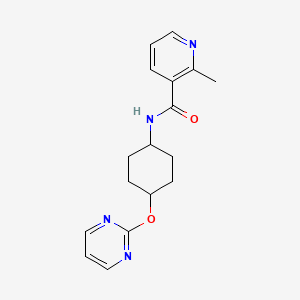
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B2572457.png)
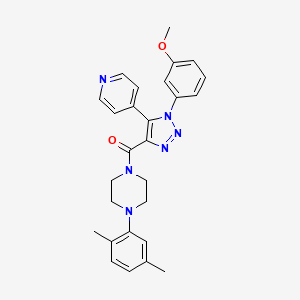
![(2E)-N-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2572461.png)
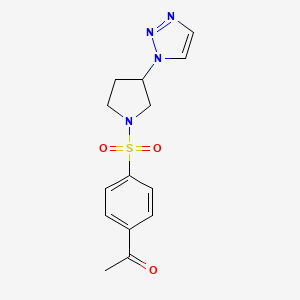
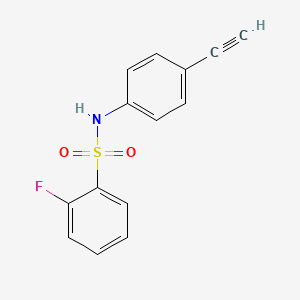
![3,5-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2572464.png)
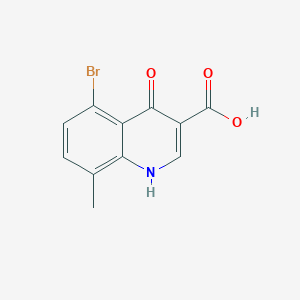
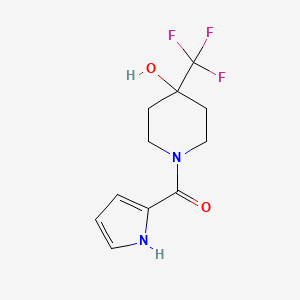
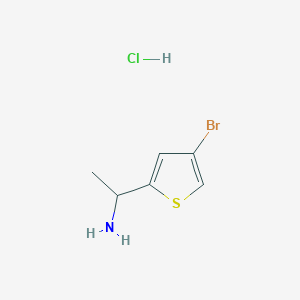
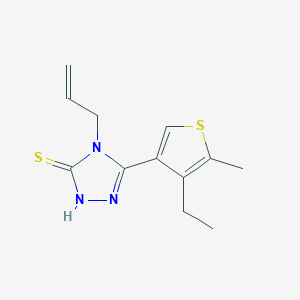
![1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2572474.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572475.png)
